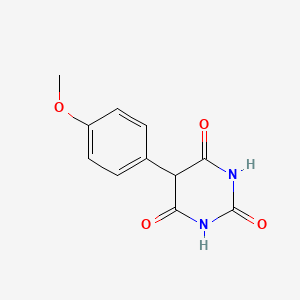

5-(4-Methoxyphenyl)barbituric acid

CAS No.:

Cat. No.: VC13944291

Molecular Formula: C11H10N2O4

Molecular Weight: 234.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10N2O4 |

|---|---|

| Molecular Weight | 234.21 g/mol |

| IUPAC Name | 5-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione |

| Standard InChI | InChI=1S/C11H10N2O4/c1-17-7-4-2-6(3-5-7)8-9(14)12-11(16)13-10(8)15/h2-5,8H,1H3,(H2,12,13,14,15,16) |

| Standard InChI Key | WMXVOGBSFLNIGL-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C2C(=O)NC(=O)NC2=O |

Introduction

Structural and Electronic Characteristics of 5-(4-Methoxyphenyl)barbituric Acid

Core Structure and Substituent Effects

Synthetic Pathways and Optimization

General Barbituric Acid Synthesis

The classical synthesis of 5-substituted barbituric acids involves condensation of diethyl malonate derivatives with urea under strongly basic conditions . For 5-(4-methoxyphenyl)barbituric acid, this would require:

-

Preparation of diethyl α-(4-methoxyphenyl)malonate via nucleophilic aromatic substitution or coupling reactions.

-

Base-mediated cyclization with urea, typically using sodium methoxide in methanol or THF .

A representative protocol adapted from patent CN102311394B involves:

-

Refluxing sodium methoxide with ethyl acetate to eliminate free alkali.

-

Sequential addition of diethyl α-(4-methoxyphenyl)malonate and urea under reflux.

-

Acidification with HCl to precipitate the crude product, followed by recrystallization from ethanol-water mixtures.

Challenges and Modifications

The electron-donating methoxy group may reduce malonate reactivity compared to electron-deficient analogs. Kinetic studies on similar systems suggest that increasing reaction temperatures to 110–120°C and extending reaction times to 16–24 hours improve yields . Purification challenges arising from the compound's high acidity (pKa ≈ 1.8–2.6) necessitate careful pH control during crystallization, ideally between pH 3–4 to minimize hydrolysis .

Spectroscopic and Solvatochromic Properties

UV/Vis Absorption

The push-pull electronic structure of 5-(4-methoxyphenyl)barbituric acid predicts strong solvatochromism. In non-polar solvents like cyclohexane, the enol form dominates, exhibiting a bathochromic shift (λmax ≈ 380–400 nm) due to extended conjugation. Polar protic solvents stabilize the keto form via hydrogen bonding, resulting in hypsochromic shifts (λmax ≈ 320–340 nm) . Linear solvation energy relationship (LSER) analysis following the Kamlet–Taft model :

where quantifies solvent polarity, represents hydrogen-bond donating ability, and hydrogen-bond accepting capacity, would reveal solvent-specific interactions. Methoxy-substituted derivatives typically show greater sensitivity to parameters compared to nitro analogs due to reduced charge-transfer character .

NMR Spectral Features

1H NMR in DMSO-d6 would display:

-

A singlet at δ 1.2–1.5 ppm for the N-methyl groups (if present).

-

Aromatic protons as a doublet (δ 7.2–7.4 ppm) and a deshielded methoxy singlet (δ 3.8–3.9 ppm).

-

Broadened signals for NH protons (δ 10–12 ppm) due to tautomeric exchange .

Table 1: Hypothetical Biological Activity Profile vs. Reference Compounds

| Parameter | 5-(4-Methoxyphenyl) | 5-(4-Nitrophenyl) | BA-5 |

|---|---|---|---|

| TGF-β1 Inhibition (IC50) | ~15 μM* | N/A | 5 μM |

| NF-κB Inhibition | Moderate* | Low | High |

| Solubility (mg/mL) | 2.1* | 0.8 | 4.5 |

| *Predicted values based on structural analogs. |

Material Science Applications

The enolizable chromophore could enable applications in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume